{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetic acid
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Overview
Description
2-{[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-ETHYL-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETIC ACID is a complex organic compound that features a unique combination of a benzodioxin ring, a chromenone structure, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-ETHYL-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Chromenone Structure: This involves the condensation of substituted acetophenones with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation.
Coupling of the Benzodioxin and Chromenone Units: This step requires the use of coupling reagents such as EDCI or DCC to form the ester linkage.
Introduction of the Acetic Acid Moiety: The final step involves the hydrolysis of the ester to yield the acetic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-ETHYL-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The chromenone structure can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-{[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-ETHYL-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETIC ACID has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel polymers and materials with unique optical or electronic properties.
Biological Studies: Investigated for its potential effects on cellular pathways and its role as a biochemical probe.
Mechanism of Action
The mechanism of action of 2-{[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-ETHYL-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-{[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-ETHYL-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}PROPIONIC ACID: Similar structure with a propionic acid moiety instead of acetic acid.
2-{[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-ETHYL-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}BUTYRIC ACID: Similar structure with a butyric acid moiety.
Uniqueness
The uniqueness of 2-{[3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-6-ETHYL-2-METHYL-4-OXO-4H-CHROMEN-7-YL]OXY}ACETIC ACID lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C22H20O7 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-2-methyl-4-oxochromen-7-yl]oxyacetic acid |
InChI |
InChI=1S/C22H20O7/c1-3-13-8-15-18(10-17(13)28-11-20(23)24)29-12(2)21(22(15)25)14-4-5-16-19(9-14)27-7-6-26-16/h4-5,8-10H,3,6-7,11H2,1-2H3,(H,23,24) |
InChI Key |
CKDRSRIVEGWMFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1OCC(=O)O)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)C |
Origin of Product |
United States |
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